4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide
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Overview
Description
The compound “4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide” belongs to the class of thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring .
Scientific Research Applications
Structural Analysis and Chemical Properties
One study focuses on the structural characteristics of related compounds, revealing insights into their molecular configurations and interactions. For example, the research on "Bosentan monohydrate" describes detailed crystallographic analysis, demonstrating how dihedral angles and hydrogen bonding contribute to the compound's stability and supramolecular assembly (Kaur et al., 2012).
Heterocyclic Synthesis
Research on "Acetoacetanilides in Heterocyclic Synthesis" showcases the synthesis of thienopyridines and fused derivatives, highlighting methods for creating complex heterocyclic structures which are fundamental in medicinal chemistry and material science (Harb, Hussein, & Mousa, 2006).
Novel Compound Synthesis
Another study, "Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole, and 1,3,4-Thiadiazole Derivatives," illustrates the application of similar compounds in synthesizing new molecules with antimicrobial properties, underscoring the compound's role as a precursor in developing bioactive agents (Farag, Kheder, & Mabkhot, 2009).
Multicomponent Reactions
The study on "Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems" demonstrates the use of multicomponent reactions to create novel pyrimidine derivatives, offering a versatile approach to synthesizing complex heterocyclic systems (Hulme et al., 2008).
Future Directions
The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. It could also be interesting to explore its potential biological activities and applications, given the diverse activities observed for other thienopyrimidines .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit threonine tyrosine kinase (ttk) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and inhibit its function .
Biochemical Pathways
Inhibition of ttk can affect cell division and growth, leading to potential anti-cancer effects .
Result of Action
Inhibition of ttk can lead to cell cycle arrest and apoptosis, which could potentially be used for anti-cancer therapy .
properties
IUPAC Name |
4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-ethoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-9-4-7-16-12(19)5-3-8-18-14(20)13-11(6-10-23-13)17-15(18)21/h6,10H,2-5,7-9H2,1H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLSVSSAYYCSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide |
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